N-[2-(2-methoxyphenyl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a combination of methoxyphenyl, thiophene, and oxadiazole groups
Preparation Methods
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through cyclization reactions. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) and hydrazine hydrate. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
N-[2-(2-methoxyphenyl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
N-[2-(2-methoxyphenyl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide can be compared with similar compounds such as:
N-(2-hydroxy-5-(1-hydroxy-2-{1-(4-methoxyphenyl)propan-2-ylamino}ethyl)phenyl)formamide fumarate: This compound shares the methoxyphenyl group but differs in its overall structure and applications.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with a methoxyphenyl group, used in different chemical and biological contexts.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15N3O3S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H15N3O3S/c1-21-12-6-3-2-5-11(12)8-9-17-15(20)16-18-14(19-22-16)13-7-4-10-23-13/h2-7,10H,8-9H2,1H3,(H,17,20) |
InChI Key |
HYTDFXCEQBRDMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=NC(=NO2)C3=CC=CS3 |
Origin of Product |
United States |
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